molecular formula C17H22FN5S B12233055 4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B12233055
M. Wt: 347.5 g/mol
InChI Key: PJWQQEJUWTXESC-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound featuring multiple functional groups, including a thiazole ring, a pyrimidine ring, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesisCommon reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyrimidine rings, along with the fluorine atom, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H22FN5S

Molecular Weight

347.5 g/mol

IUPAC Name

4-[[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C17H22FN5S/c1-3-15-16(18)17(20-10-19-15)23-6-12-4-22(5-13(12)7-23)8-14-9-24-11(2)21-14/h9-10,12-13H,3-8H2,1-2H3

InChI Key

PJWQQEJUWTXESC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)CC4=CSC(=N4)C)F

Origin of Product

United States

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